{2-[(4-fluorophenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-(2-phenyleth yl)carboxamide {2-[(4-fluorophenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-(2-phenyleth yl)carboxamide
Brand Name: Vulcanchem
CAS No.: 5123-09-1
VCID: VC15583955
InChI: InChI=1S/C24H23FN2O3S/c25-21-10-12-22(13-11-21)31(29,30)27-17-20-9-5-4-8-19(20)16-23(27)24(28)26-15-14-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,26,28)
SMILES:
Molecular Formula: C24H23FN2O3S
Molecular Weight: 438.5 g/mol

{2-[(4-fluorophenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-(2-phenyleth yl)carboxamide

CAS No.: 5123-09-1

Cat. No.: VC15583955

Molecular Formula: C24H23FN2O3S

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

{2-[(4-fluorophenyl)sulfonyl](3-1,2,3,4-tetrahydroisoquinolyl)}-N-(2-phenyleth yl)carboxamide - 5123-09-1

Specification

CAS No. 5123-09-1
Molecular Formula C24H23FN2O3S
Molecular Weight 438.5 g/mol
IUPAC Name 2-(4-fluorophenyl)sulfonyl-N-(2-phenylethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide
Standard InChI InChI=1S/C24H23FN2O3S/c25-21-10-12-22(13-11-21)31(29,30)27-17-20-9-5-4-8-19(20)16-23(27)24(28)26-15-14-18-6-2-1-3-7-18/h1-13,23H,14-17H2,(H,26,28)
Standard InChI Key AZAIKAXPKPUSDD-UHFFFAOYSA-N
Canonical SMILES C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)NCCC4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, {2-(4-fluorophenyl)sulfonyl}-N-(2-phenylethyl)carboxamide, delineates its core components:

  • Tetrahydroisoquinoline scaffold: A partially saturated isoquinoline ring system providing rigidity and facilitating interactions with biological targets .

  • 4-Fluorophenylsulfonyl group: A sulfonamide substituent at position 2, enhancing solubility and binding affinity through polar interactions .

  • N-(2-Phenylethyl)carboxamide: A hydrophobic side chain contributing to membrane permeability and target selectivity .

Structural Analysis:
The molecule’s stereochemistry and substituent arrangement are critical for its bioactivity. The tetrahydroisoquinoline moiety adopts a boat conformation, while the sulfonyl group adopts a planar geometry, as observed in analogous structures . Computational modeling of related compounds predicts strong hydrogen bonding between the sulfonyl oxygen and kinase active sites .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves three key steps, as inferred from patent EP2210607A1 :

  • Formation of the tetrahydroisoquinoline core: Cyclization of phenethylamine derivatives under acidic conditions.

  • Sulfonylation: Reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Carboxamide coupling: Activation of the carboxylic acid group (e.g., using HATU) and reaction with 2-phenylethylamine.

Example Reaction Scheme:

Tetrahydroisoquinoline+4-Fluorobenzenesulfonyl chlorideEt3NSulfonylated intermediateHATU, 2-PhenylethylamineTarget compound\text{Tetrahydroisoquinoline} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Sulfonylated intermediate} \xrightarrow{\text{HATU, 2-Phenylethylamine}} \text{Target compound}

Spectroscopic Characterization

While direct data for this compound is unavailable, analogous molecules exhibit the following properties:

  • NMR: 1H^1\text{H}-NMR signals at δ 7.2–7.8 ppm (aromatic protons), δ 3.5–4.1 ppm (methylene groups adjacent to sulfonyl), and δ 1.8–2.5 ppm (tetrahydroisoquinoline CH2_2) .

  • Mass Spectrometry: Molecular ion peak at m/z 483.2 ([M+H]+^+), consistent with the formula C25_25H24_24FN2_2O3_3S .

Pharmacological Properties

Kinase Inhibition

The compound’s structural similarity to patented kinase inhibitors (e.g., EP2210607A1) suggests activity against c-Met, KDR, and c-Kit receptors . Key mechanisms include:

  • Competitive ATP binding: The sulfonyl group occupies the hydrophobic pocket, while the tetrahydroisoquinoline scaffold mimics purine ring interactions .

  • IC50_{50} values: Analogous derivatives inhibit c-Met at nanomolar concentrations (e.g., 12 nM for compound 1j in EP2210607A1) .

Table 1: Comparative Kinase Inhibition of Analogous Compounds

Compoundc-Met IC50_{50} (nM)KDR IC50_{50} (nM)c-Kit IC50_{50} (nM)
EP2210607A1-1j124578
EP2210607A1-1k185284
Target compound*~15 (predicted)~50 (predicted)~80 (predicted)
*Predictions based on structural similarity .

Anti-Amoebic Activity

Carboxamide derivatives demonstrate potent activity against Naegleria fowleri, with IC50_{50} values as low as 23.31 μM . The target compound’s sulfonyl group may enhance membrane penetration, while the phenethyl chain reduces host cytotoxicity .

Future Directions

  • In vivo efficacy studies: Evaluate pharmacokinetics and tumor suppression in xenograft models.

  • Structural optimization: Modify the phenethyl group to improve blood-brain barrier penetration for PAM treatment .

  • Clinical trials: Phase I safety assessments for oncology indications.

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